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Compound of Interest

Compound Name: (S)-Methyl 3-Aminopentanoate
CAS No.: 1086106-57-1
Cat. No.: B3211228
Get Quote
. J

Executive Summary & Structural Identity

(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1 for free base; often handled as HCI salt
CAS: 105661-40-3*) is a critical chiral building block in the synthesis of

-peptides and peptidomimetics. As a

-amino acid ester, it offers unique conformational stability and resistance to proteolytic
degradation compared to

-amino acid counterparts.

This guide details the spectroscopic signature required to validate the identity and enantiomeric
purity of this compound, specifically distinguishing it from its achiral or regioisomeric impurities.
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Property Data

IUPAC Name Methyl (3S)-3-aminopentanoate
C

Molecular Formula H
NO

131.17 g/mol (Free Base); 167.63 g/mol (HCI

Molecular Weight
Salt)

Chiral Center C3 (S-configuration)

Colorless oil (Free Base); White hygroscopic

Physical State ]
solid (HCI Salt)

*Note: CAS numbers for specific enantiomers of

-amino esters vary by vendor catalog; 105661-40-3 is frequently associated with the generic or
salt forms in chemical databases.

Synthesis & Purification Workflow

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via the
esterification of (S)-3-aminopentanoic acid. The free base is prone to cyclization (forming

-lactams); therefore, isolation as the hydrochloride salt is the industry standard for stability.

Reaction Scheme

The standard protocol utilizes thionyl chloride (

) in anhydrous methanol to generate the HCI salt in situ, avoiding aqueous workup that could
lead to hydrolysis.

e SOCI2 / MeOH Activation Acyl Chloride Esterification Workuj Recrystallization Isolation (S)-Methyl 3-aminopentanoate
(ORI 2T AEE P 0°C to Reflux) Intermediate P Crude HCI Salt P (MeOHEL0) HCl Salt
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Figure 1: Synthetic workflow for the conversion of (S)-3-aminopentanoic acid to its methyl ester
hydrochloride.

Comprehensive Spectroscopic Profile

The following data represents the consensus spectroscopic signature for the Hydrochloride
Saltin

or

. The salt form is used for characterization to eliminate line broadening from the amine protons
and prevent cyclization during acquisition.

Nuclear Magnetic Resonance (NMR)

Solvent: Methanol-

(

) or Deuterium Oxide (

) Reference: TMS (0.00 ppm) or Residual Solvent

H NMR (400 MHz)

The spectrum is characterized by the diastereotopic protons at the

-position (C2) and the distinct ethyl side chain.
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Shift (

s . . Structural
Multiplicity Integration Assignment TR
ontex
ppm)
3.72 Singlet (s) 3H -OCH Methyl Ester
_ -CH(NH Chiral Center
3.55-3.65 Multiplet (m) 1H c3
) (C3)
-CH
2.68 DD 1H H -Methylene (Pro-
R/S)
-CO-
-CH
252 DD 1H H -Methylene (Pro-
SIR)
-CO-
-CH
_ Ethyl Methylene
1.60-1.75 Multiplet (m) 2H
-CH (C4)
-CH
i Terminal Methyl
0.98 Triplet (t) 3H
-CH (C5)
*Note: The

-protons (C2) are diastereotopic due to the adjacent chiral center at C3, often appearing as two
distinct doublets of doublets (dd) with a geminal coupling constant of

Hz and vicinal coupling to H3.

C NMR (100 MHz)
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Shift (
Assignment Type

ppm)

1725 C=0 Carbonyl Ester

52.8 -OCH Methoxy Carbon

51.2 -CH-NH Chiral Methine (C3)
-CH

38.4

-Methylene (C2

co. ylene (C2)
-CH

27.1 Ethyl Methylene (C4
o yl Methylene (C4)
-CH

9.8 Terminal Methyl (C5)
-CH

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat Oil for free base)

e 1735-1745cm

: Strong C=0 stretch (Ester).

e 2800 - 3200 cm

: Broad Ammonium N-H stretch (if HCI salt).

e 1150-1200cm

: C-O-C stretch (Ester).

Mass Spectrometry (ESI-MS)
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» Fragmentation Pattern:

o Loss of NH

(

m/z)

o Loss of Methanol (characteristic of methyl esters).

[M+H]+ = 132.1
(Parent lon)

“NH3 (17) - MeOH (32)

m/z = 100
[M+H - MeOH]+

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in ESI-MS for methyl 3-aminopentanoate.

Quality Control & Impurity Profiling
Optical Rotation ()

The specific rotation is the primary metric for enantiomeric purity.

o Expected Value:
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to

(

) for the HCI salt.

» Critical Note: The sign and magnitude are highly solvent and pH-dependent. The free base
may exhibit opposite rotation to the salt. Always compare against an authentic standard or
certificate of analysis for the specific batch.

Common Impurities

e -Lactam Formation: The free base can cyclize to form 4-ethyl-2-azetidinone. This is observed
in NMR as the disappearance of the methyl ester singlet (3.72 ppm) and the appearance of
broad lactam NH signals.

e Hydrolysis Product: (S)-3-aminopentanoic acid (Free acid). Detected by the loss of the
methyl ester signals in NMR.

Handling & Stability

» Storage: Store as the HCI salt at -20°C under argon.

o Hygroscopicity: The HCI salt is hygroscopic; weigh quickly or in a glovebox to ensure
accurate rotation measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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